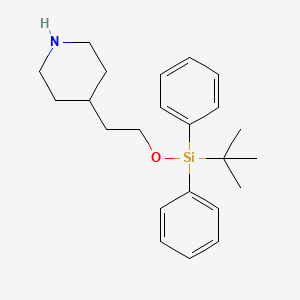

Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane

Description

Properties

Molecular Formula |

C23H33NOSi |

|---|---|

Molecular Weight |

367.6 g/mol |

IUPAC Name |

tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane |

InChI |

InChI=1S/C23H33NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-19-16-20-14-17-24-18-15-20/h4-13,20,24H,14-19H2,1-3H3 |

InChI Key |

RQAPQFVINRULEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CCNCC3 |

Origin of Product |

United States |

Biological Activity

Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane (commonly referred to as TDPPS) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

TDPPS features a silane core with tert-butyl and diphenyl substituents, along with a piperidine moiety. The structural formula can be represented as:

This compound's unique structure may contribute to its interactions with biological targets, including enzymes and receptors.

The biological activity of TDPPS is primarily attributed to its ability to interact with specific molecular targets. The piperidine ring is crucial for binding, potentially influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit kinase inhibition, which is vital in cancer therapy and other diseases.

Antitumor Activity

Recent studies have indicated that TDPPS may possess antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 1.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 2.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 1.8 | Inhibition of proliferation |

These findings suggest that TDPPS could be a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of TDPPS. Compounds containing piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. TDPPS has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is beneficial for enhancing cholinergic transmission in the brain.

Case Studies

-

Study on Antitumor Activity :

- A study conducted by Zhang et al. (2023) evaluated the efficacy of TDPPS against several cancer cell lines. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as an anticancer agent.

-

Neuroprotection Research :

- In a study by Liu et al. (2024), TDPPS was tested for its effects on neurodegenerative models. The compound exhibited protective effects against oxidative stress-induced neuronal damage, suggesting its utility in Alzheimer’s disease therapy.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane and analogous silane derivatives:

Reactivity and Stability

- Piperidine vs. Alkoxy Groups : The piperidine group in Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane offers superior hydrolytic stability compared to alkoxy silanes (e.g., TESPT), which are prone to hydrolysis under humid conditions . However, alkoxy silanes exhibit faster curing kinetics in vulcanization due to their sulfur bridges .

- Steric Effects : The tert-butyl and phenyl groups in the target compound provide steric shielding, slowing undesired side reactions compared to less hindered derivatives like tert-butyldimethylsilanes .

Performance in Polymer Composites

- Crosslinking Density: In silica-reinforced rubber, silanes like TESPT reduce compound viscosity by reacting with silanol groups on silica surfaces. In contrast, the piperidine group in Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane may form hydrogen bonds with polar polymers, enhancing mechanical strength without significant viscosity reduction .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl-diphenylsilane chloride precursor can react with a 2-piperidin-4-ylethanol derivative under anhydrous conditions. Key steps include:

- Activation of the alcohol group using bases like imidazole or triethylamine to facilitate silane coupling .

- Reaction in polar aprotic solvents (e.g., DMF or THF) at 0°C to room temperature to minimize side reactions .

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can researchers effectively purify Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane?

- Methodological Answer : Post-synthesis purification requires a combination of techniques:

- Liquid-liquid extraction : Use dichloromethane/water phases to remove polar impurities .

- Column chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 8:2) to separate silane derivatives .

- Recrystallization : Employ mixed solvents (e.g., ethanol/diethyl ether) to enhance crystallinity .

Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm with HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural validation requires:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.6–7.4 (diphenyl protons), δ 3.6–3.4 (piperidinyl-OCH₂), and δ 1.0 (tert-butyl CH₃) .

- ¹³C NMR : Signals at δ 135–128 (aromatic carbons), δ 60–55 (ether linkage), and δ 26–18 (silane tert-butyl) .

- HRMS : Confirm molecular ion [M+H]⁺ with m/z ±0.001 accuracy .

- FT-IR : Validate Si-O-C bonds (stretching at 1050–1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To address this:

Q. What strategies mitigate hydrolytic instability of the silane group during biological assays?

- Methodological Answer : Hydrolysis of the silane ether can be minimized by:

Q. How does the piperidin-4-yl moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The piperidin-4-yl group acts as both a directing group and a steric modulator:

Q. What are the applications of this compound in targeted drug delivery systems?

- Methodological Answer : The silane-piperidine scaffold is explored for:

- Prodrug design : The silane group improves lipophilicity for blood-brain barrier penetration, while the piperidine enables pH-sensitive release in tumor microenvironments .

- Bioconjugation : Thiol-ene "click" reactions with cysteine residues in antibodies or peptides for site-specific delivery .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent quality : Moisture-sensitive silane precursors require strict anhydrous handling .

- Catalyst aging : Palladium catalysts (e.g., Pd(PPh₃)₄) degrade over time, reducing coupling efficiency .

- Scale effects : Milligram-scale syntheses may show lower yields due to inefficient mixing vs. automated flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.